1-Methyladenosine-d3
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Overview
Description
1-Methyladenosine-d3 is a deuterium-labeled derivative of 1-Methyladenosine, an RNA modification that plays a significant role in various biological processes. The deuterium labeling is used to trace and study the compound’s behavior in biological systems. This compound is particularly important in the study of RNA modifications and their implications in cellular functions and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyladenosine-d3 is synthesized by incorporating deuterium into 1-MethyladenosineThis can be achieved through enzymatic catalysis or chemical alkylation using specific reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the methyl group or the purine ring.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various methylated or aminated products .
Scientific Research Applications
1-Methyladenosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying RNA modifications and their chemical properties.
Biology: Helps in understanding the role of RNA modifications in gene expression and regulation.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how RNA modifications affect tumor growth and progression.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications .
Mechanism of Action
1-Methyladenosine-d3 exerts its effects by modifying RNA molecules. The methylation at the N1 position of adenosine affects the structure and function of RNA, influencing processes such as RNA stability, translation, and splicing. The compound interacts with specific enzymes, including methyltransferases and demethylases, which regulate its addition and removal from RNA .
Comparison with Similar Compounds
1-Methyladenosine: The non-deuterated form, commonly found in RNA.
N6-Methyladenosine: Another methylated adenosine derivative with distinct biological functions.
2’-O-Methyladenosine: A methylated nucleoside with modifications at the ribose moiety
Uniqueness: 1-Methyladenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in biological systems. This makes it particularly valuable in research applications where understanding the dynamics and interactions of RNA modifications is crucial .
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7?,8+,11-/m1/s1/i1D3 |
InChI Key |
GFYLSDSUCHVORB-QCYBPOKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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